molecular formula C8H6O3 B120172 5-Hydroxybenzofuran-2(3H)-one CAS No. 2688-48-4

5-Hydroxybenzofuran-2(3H)-one

Cat. No.: B120172
CAS No.: 2688-48-4
M. Wt: 150.13 g/mol
InChI Key: POUITAHNNRJWMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Hydroxybenzofuran-2(3H)-one involves the cyclization of 2,5-dihydroxyphenylacetic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the lactone ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Hydroxybenzofuran-2(3H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxybenzofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and lactone functional groups. This combination of functional groups contributes to its diverse reactivity and wide range of applications in various fields .

Properties

IUPAC Name

5-hydroxy-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUITAHNNRJWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181388
Record name 5-Hydroxybenzofuran-2-one
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2688-48-4
Record name Homogentisic acid lactone
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Record name 5-Hydroxybenzofuran-2-one
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Record name 2688-48-4
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Record name 5-Hydroxybenzofuran-2-one
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Record name 5-hydroxybenzofuran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What natural sources contain 5-Hydroxybenzofuran-2(3H)-one?

A: this compound has been identified in the seeds of Entada phaseoloides []. This finding contributes to the understanding of the phytochemical profile of this plant, which has a history of traditional medicinal use.

Q2: What is the role of this compound in analytical chemistry?

A: Research demonstrates the utility of this compound as a chemiluminescent reagent for analytical applications []. Specifically, it has shown efficacy in determining horseradish peroxidase (HRP) encapsulated within liposomes. This method offers advantages like rapid light emission, leading to reduced measurement times compared to traditional luminol-based assays [].

Q3: What future research directions are suggested by these findings?

A: The discovery of this compound in Entada phaseoloides [] encourages further investigation into its potential biological activities and contribution to the plant's traditional uses. Additionally, the successful application of this compound in peroxidase detection [] opens avenues for exploring its use in developing novel chemiluminescent assays for other enzymes and analytes. Further research could also focus on optimizing the sensitivity and specificity of these assays for various biological and environmental samples.

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